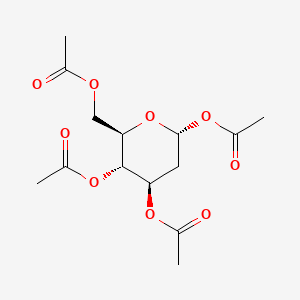
1,3,4,6-Tetra-o-acetyl-2-deoxy-alpha-d-arabino-hexopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4,6-Tetra-o-acetyl-2-deoxy-alpha-d-arabino-hexopyranose is a derivative of deoxy sugars, specifically a tetraacetylated form of 2-deoxy-D-arabino-hexopyranose. This compound is characterized by the presence of four acetyl groups attached to the hydroxyl groups at positions 1, 3, 4, and 6 of the sugar ring. It is commonly used in organic synthesis and biochemical research due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6-Tetra-o-acetyl-2-deoxy-alpha-d-arabino-hexopyranose typically involves the acetylation of 2-deoxy-D-arabino-hexopyranose. The process generally includes the following steps:
Starting Material: 2-deoxy-D-arabino-hexopyranose.
Acetylation: The hydroxyl groups at positions 1, 3, 4, and 6 are acetylated using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Acetylation: Large quantities of 2-deoxy-D-arabino-hexopyranose are acetylated using acetic anhydride and a suitable catalyst.
Continuous Processing: The reaction is carried out in continuous flow reactors to ensure consistent product quality and yield.
Automated Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity levels.
化学反応の分析
Types of Reactions
1,3,4,6-Tetra-o-acetyl-2-deoxy-alpha-d-arabino-hexopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 2-deoxy-D-arabino-hexopyranose.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Reagents like sodium methoxide or ammonia for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: 2-deoxy-D-arabino-hexopyranose.
Oxidation: Carboxylic acids or aldehydes.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
1,3,4,6-Tetra-o-acetyl-2-deoxy-alpha-d-arabino-hexopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
作用機序
The mechanism of action of 1,3,4,6-Tetra-o-acetyl-2-deoxy-alpha-d-arabino-hexopyranose involves its interaction with specific molecular targets and pathways. The acetyl groups enhance the compound’s reactivity, allowing it to participate in various biochemical reactions. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of different metabolites. Additionally, its structural properties enable it to interact with cell membranes and other biological molecules, influencing cellular processes.
類似化合物との比較
1,3,4,6-Tetra-o-acetyl-2-deoxy-alpha-d-arabino-hexopyranose can be compared with other similar compounds, such as:
1,3,4,6-Tetra-o-acetyl-2-amino-2-deoxy-beta-D-glucopyranose: Similar in structure but contains an amino group instead of a hydroxyl group at position 2.
2-Acetamido-1,3,4,6-tetra-o-acetyl-2-deoxy-beta-D-glucopyranose: Contains an acetamido group at position 2.
2-Acetamido-1,3,4,6-tetra-o-acetyl-2-deoxy-alpha-D-galactopyranose: Similar acetylation pattern but differs in the configuration of the sugar ring.
These compounds share similar acetylation patterns but differ in their functional groups and sugar configurations, leading to variations in their reactivity and applications.
特性
分子式 |
C14H20O9 |
|---|---|
分子量 |
332.30 g/mol |
IUPAC名 |
[(2R,3S,4R,6R)-3,4,6-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H20O9/c1-7(15)19-6-12-14(22-10(4)18)11(20-8(2)16)5-13(23-12)21-9(3)17/h11-14H,5-6H2,1-4H3/t11-,12-,13+,14+/m1/s1 |
InChIキー |
KLEORKVJPIJWNG-MQYQWHSLSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H](C[C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


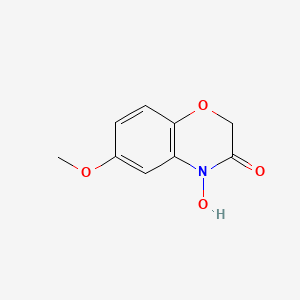


![N,N-diethyl-4-[(4-phenoxyphenyl)iminomethyl]aniline](/img/structure/B11944059.png)

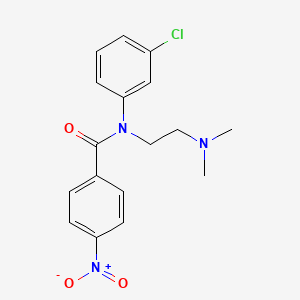





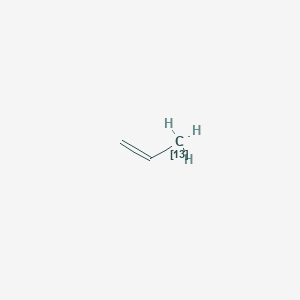
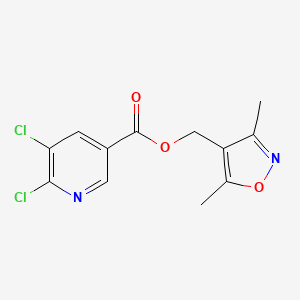
![Anthracene, 9-[[(4-methylphenyl)thio]methyl]-](/img/structure/B11944104.png)
